molecular formula C11H14O4S B1417290 3-[4-(Ethanesulfonyl)phenyl]propanoic acid CAS No. 1152497-21-6

3-[4-(Ethanesulfonyl)phenyl]propanoic acid

Cat. No.: B1417290
CAS No.: 1152497-21-6
M. Wt: 242.29 g/mol
InChI Key: LVUVKHXXUGCFGA-UHFFFAOYSA-N
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Description

“3-[4-(Ethanesulfonyl)phenyl]propanoic acid” is a chemical compound with the CAS Number: 1152497-21-6 . It has a molecular weight of 242.3 . It is also known as 3-[4-(ethylsulfonyl)phenyl]propanoic acid . The compound is typically stored as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O4S/c1-2-16(14,15)10-6-3-9(4-7-10)5-8-11(12)13/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 242.3 . It is typically stored as a powder .

Scientific Research Applications

Renewable Building Block in Materials Science

3-(4-Hydroxyphenyl)propanoic acid, a related compound, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach shows potential in materials science for providing specific properties of benzoxazine to various compounds (Trejo-Machin et al., 2017).

Synthesis of Prenylated Tyrosine Derivatives

Prenylated tyrosine derivatives, synthesized from 4-hydroxyphenylacetic acid, show significant biological activities, suggesting the potential of related compounds in pharmacology and biochemistry (Venkateswarlu et al., 2006).

Synthesis of Heterocyclic Compounds

3-(4-Phenyl) benzoyl propionic acid, closely related to 3-[4-(Ethanesulfonyl)phenyl]propanoic acid, is used for synthesizing various heterocyclic compounds, indicating the versatility of these compounds in organic chemistry and pharmaceutical research (Soliman et al., 2010).

Role in Anti-Inflammatory Activities

Phenolic compounds derived from Eucommia ulmoides Oliv., which include structures similar to this compound, have been found to possess anti-inflammatory activities. This highlights its potential application in developing treatments for inflammatory conditions (Ren et al., 2021).

Asymmetric Synthesis in Drug Development

Compounds like 3-Chloro-1-phenyl-1-propanol, utilized in the synthesis of antidepressant drugs, indicate the potential of similar compounds like this compound in drug synthesis and development (Choi et al., 2010).

Separation of Stereoisomers

Research on separating stereo isomers of similar compounds demonstrates the importance of this compound in analytical chemistry, particularly in pharmaceutical quality control (Davadra et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 3-[4-(Ethanesulfonyl)phenyl]propanoic acid are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

It is believed to interact with its targets, carbonic anhydrase 1 and 2, potentially inhibiting their activity . This interaction could lead to changes in the pH balance within the body.

Result of Action

Given its potential inhibitory effect on Carbonic Anhydrase 1 and 2, it may influence cellular processes related to pH regulation .

Biochemical Analysis

Biochemical Properties

3-[4-(Ethanesulfonyl)phenyl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in tissues . The nature of these interactions often involves the binding of the sulfonyl group to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the sulfonyl group to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and other oxidoreductases, influencing metabolic flux and metabolite levels . The compound can also affect the levels of specific metabolites, leading to changes in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

3-(4-ethylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-2-16(14,15)10-6-3-9(4-7-10)5-8-11(12)13/h3-4,6-7H,2,5,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUVKHXXUGCFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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